Helicterilic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-6a-(benzoyloxymethyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O6/c1-25(40)45-31-16-17-36(6)29(35(31,4)5)15-18-37(7)30(36)14-13-27-28-23-34(2,3)19-20-38(28,33(42)43)21-22-39(27,37)24-44-32(41)26-11-9-8-10-12-26/h8-13,28-31H,14-24H2,1-7H3,(H,42,43)/t28-,29-,30+,31-,36-,37+,38-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHPMVMCXJNDBZ-JZYPULJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)COC(=O)C6=CC=CC=C6)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)C6=CC=CC=C6)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60907965 | |
| Record name | 3-(Acetyloxy)-27-(benzoyloxy)olean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102637-05-8 | |
| Record name | Helicterilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102637058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Acetyloxy)-27-(benzoyloxy)olean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Distribution in Botanical Sources
Presence within the Genus Helicteres (Malvaceae Family)
The genus Helicteres is a significant source of Helicterilic acid, with specific species being the focus of extensive phytochemical research.
Global and Regional Distribution Patterns of Helicteres Species
The genus Helicteres exhibits a pantropical distribution, encompassing approximately 60 recognized species across both the American and Asian continents, though no species are common to both regions. chem960.complantaedb.com In Asia, Helicteres isora and Helicteres angustifolia are among the most scientifically investigated species. chem960.complantaedb.com Specifically, Helicteres angustifolia is widely distributed throughout southern China, Laos, and other countries in Asia. In South America, particularly Brazil, 31 species of Helicteres have been identified, with H. velutina and H. eichleri being notable subjects of study. chem960.complantaedb.com Vietnam also hosts a diversity of Helicteres species, with eight species and one variety recorded, including H. isora and H. angustifolia.
The distribution of key Helicteres species is summarized in the table below:
| Species Name | Primary Geographic Distribution |
| Helicteres angustifolia | Southern China, Laos, other Asian countries, Vietnam |
| Helicteres isora | Asia, Vietnam chem960.complantaedb.com |
| Helicteres velutina | Brazil (Americas) chem960.complantaedb.com |
| Helicteres eichleri | Brazil (Americas) chem960.complantaedb.com |
Specific Plant Species as Primary Research Sources (e.g., Helicteres angustifolia, Helicteres isora)
Helicteres angustifolia stands out as a primary botanical source for the isolation and study of this compound. This species has been extensively utilized in traditional Chinese medicine and has been the subject of numerous phytochemical investigations. While Helicteres isora is also a well-explored species within the genus, known for a broad range of phytochemicals, H. angustifolia is consistently highlighted as a key source of this compound. chem960.complantaedb.com
Comparative Abundance and Uniqueness within Plant Metabolites
This compound holds a distinct position among plant metabolites due to its specific structural characteristics and limited occurrence.
Classification as a Characteristic Acylated Triterpenoid (B12794562) of Helicteres
This compound is unequivocally classified as an acylated triterpenoid. It is considered a "characteristic component" of the Helicteres genus, indicating its consistent presence and structural significance within these plants. These acylated triterpenoids, including this compound and Helicteric acid, are frequently modified with acyl groups at positions such as C-3 and/or C-27 of their triterpenoid scaffold. Notably, acylated triterpenoids, particularly those that are benzoylated, are rarely encountered in the plant kingdom and are predominantly found within the Helicteres genus.
Insights into its Relative Rarity Across Phytochemical Landscapes
The presence of this compound and other acylated triterpenoids is considered "relatively rare among other plants." The scarcity of these compounds, especially benzoylated triterpenoids, outside of the Helicteres genus underscores their unique phytochemical profile. This limited distribution highlights the genus Helicteres as a specialized producer of these particular secondary metabolites, making this compound a compound of specific interest in natural product chemistry.
Compound Names and PubChem CIDs
Biosynthetic Pathways and Metabolic Engineering Research
Elucidation of Upstream Triterpenoid (B12794562) Biosynthesis
Triterpenoids are C30 isoprenoid compounds, fundamentally constructed from C5 isoprene (B109036) units. The initial stages of their synthesis involve the generation and condensation of these basic building blocks.
The mevalonate (B85504) (MVA) pathway is the primary biosynthetic route for triterpenoids in most eukaryotes, operating within the cytosol and endoplasmic reticulum. This pathway initiates with acetyl-CoA and proceeds through a series of enzymatic reactions to yield farnesyl diphosphate (B83284) (FPP).
The sequential steps of the mevalonate pathway leading to FPP are detailed in the table below:
| Step | Reactant(s) | Enzyme(s) | Product(s) |
| 1 | Acetyl-CoA (2 molecules) | Acetyl-CoA C-acetyltransferase (AACT) | Acetoacetyl-CoA |
| 2 | Acetoacetyl-CoA + Acetyl-CoA | 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |
| 3 | HMG-CoA | 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) | Mevalonate (MVA) |
| 4 | Mevalonate | Mevalonate kinase (MVK) | Mevalonate 5-phosphate |
| 5 | Mevalonate 5-phosphate | Phosphomevalonate kinase (PMK) | Mevalonate 5-diphosphate (MVAPP) |
| 6 | Mevalonate 5-diphosphate | Mevalonate diphosphate decarboxylase (MDD) | Isopentenyl diphosphate (IPP) |
| 7 | IPP | Isopentenyl diphosphate isomerase | Dimethylallyl diphosphate (DMAPP) |
| 8 | IPP + DMAPP | Prenyltransferases (e.g., Farnesyl diphosphate synthase, FDPS) | Farnesyl diphosphate (FPP) |
This pathway ensures the production of isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are the fundamental C5 building blocks for isoprenoid synthesis. These units then condense to form larger molecules, culminating in farnesyl diphosphate (FPP), a C15 precursor. FPP serves as a common precursor for sesquiterpenes and triterpenes. Subsequently, two molecules of FPP condense to form squalene (B77637) (C30), which is then epoxidized by squalene epoxidase (SQLE) to yield 2,3-oxidosqualene (B107256), the direct precursor for triterpenoid cyclization.
The initial committed step in triterpenoid biosynthesis is the cyclization of 2,3-oxidosqualene into various polycyclic triterpenoid skeletons. This crucial step is catalyzed by oxidosqualene cyclases (OSCs), which are pivotal in generating the structural diversity observed in triterpenoids, leading to different skeletal types such as ursane, oleanane (B1240867), and lupane. The oleanane skeleton is a pentacyclic framework characterized by a specific substitution pattern, including a 3-β hydroxyl group and a Δ-12,13 double bond.
In Helicteres angustifolia, the plant species known to produce helicterilic acid, the OSCs involved in triterpenoid synthesis primarily include lupeol (B1675499) synthase and β-amyrin synthase. These enzymes catalyze the cyclization of 2,3-oxidosqualene to produce lupeol (a lupane-type triterpenoid) and β-amyrin (an oleanane-type triterpenoid), respectively.
Research has led to the identification and functional verification of OSCs in H. angustifolia. For instance, HaOSC1 was phylogenetically grouped into the lupeol synthase clade, while HaOSC2 was classified as a β-amyrin synthase. These enzymes possess conserved domains and motifs typical of plant oxidosqualene cyclases, including SQHOP-cyclase-N and SQHOP-cyclase-C domains with DCTAE, MWCYCR, and QW repeat motifs. Functional verification through heterologous expression has demonstrated that HaOSC1 can catalyze the production of lupeol.
The table below summarizes the roles of key OSCs identified in H. angustifolia:
| Enzyme | Substrate | Product | Triterpenoid Skeleton Type | Functional Verification |
| HaOSC1 | 2,3-oxidosqualene | Lupeol | Lupane | Yes (produces lupeol) |
| HaOSC2 | 2,3-oxidosqualene | β-amyrin | Oleanane | Yes (classified as β-amyrin synthase) |
Studies involving site-directed mutagenesis have indicated that a single amino acid replacement can interconvert lupeol synthase and β-amyrin synthase, underscoring the critical role of specific residues in determining OSC product specificity and contributing to triterpenoid diversity.
Investigation of Oxidosqualene Cyclases (OSCs) in Oleanane Skeleton Synthesis
Research into Post-Cyclization Modifications and Acylation Mechanisms
Following the initial cyclization of 2,3-oxidosqualene by OSCs, the resulting triterpene scaffolds undergo further enzymatic modifications to generate a wide array of specialized metabolites. These modifications include oxidation, hydroxylation, and acylation.
Cytochrome P450 monooxygenases (CYP450s) constitute a large superfamily of enzymes that are indispensable for the oxidative modification of triterpenoid skeletons. They execute diverse catalytic reactions such as hydroxylation, oxidation, epoxidation, dealkylation, and C-C cleavage, thereby significantly contributing to the structural diversity of triterpenoids. In the context of this compound biosynthesis, CYP450s are responsible for modifying precursor triterpenols like lupeol and β-amyrin.
Specifically, CYP450 enzymes catalyze the C-28 oxidation of lupeol to form betulinic acid and of β-amyrin to form oleanolic acid. For example, in Anemone flaccida, CYP716A254 has been identified and functionally characterized to catalyze the conversion of β-amyrin into oleanolic acid through oxidation at the C-18 position. The CYP716 family is particularly recognized for its involvement in triterpenoid biosynthesis, with many members exhibiting functional conservation in catalyzing three-step oxidation at the C-28 position across various triterpene backbones.
The table below illustrates the role of CYP450s in the modification of triterpenoid precursors:
| Enzyme Family/Gene | Substrate | Modification | Product |
| CYP450s (general) | Lupeol | C-28 oxidation | Betulinic acid |
| CYP450s (general) | β-amyrin | C-28 oxidation | Oleanolic acid |
| CYP716A254 | β-amyrin | C-18 oxidation | Oleanolic acid |
Acylation, encompassing both benzoylation and acetylation, is considered a final and crucial step in the biosynthesis of acylated triterpenoids, including this compound. This compound is formed through acetylation at the C-3 position and benzoylation at the C-27 position of precursors such as betulinic acid and oleanolic acid. These acylation reactions are significant in plant metabolism as they can alter the polarity, volatility, chemical stability, and biological activity of the metabolites.
Acetylation involves the introduction of an acetyl group (CH3CO-) into a compound, typically by replacing a hydrogen atom of a hydroxyl group to yield an ester. This reaction is a common biotransformation in metabolism, often making metabolites more readily excretable.
Benzoylation involves the introduction of a benzoyl group (C6H5CO-) into a compound, usually by replacing a hydrogen atom attached to an oxygen or nitrogen atom, or an aromatic ring. Benzoyl chloride is a frequently used reagent for this purpose. Mechanistically, benzoylation can involve an initial nucleophilic attack by a nitrogen atom's lone pair on the carbonyl carbon, followed by proton exchange.
While the general chemical mechanisms for acetylation and benzoylation are well-established, the specific acyltransferases responsible for these precise modifications (at C-3 and C-27) in the biosynthesis of this compound are subjects of ongoing research. Investigations have screened for acyltransferases in H. angustifolia as candidate genes, with the aim of conducting further functional verification to elucidate these specific steps in the biosynthesis of these unique acylated triterpenoids.
Identification and Characterization of Cytochrome P450 Enzymes (CYP450s)
Genetic and Transcriptomic Approaches to Pathway Discovery
The elucidation of biosynthetic pathways is crucial for the targeted enhancement of secondary metabolite production. Genetic and transcriptomic approaches have proven instrumental in identifying key enzymes and regulatory mechanisms involved in the biosynthesis of complex compounds like this compound.
High-Throughput Transcriptomics in Helicteres Species
High-throughput transcriptomics has provided unprecedented insights into the genetic machinery underlying triterpenoid biosynthesis in Helicteres species. In a pioneering study, transcriptomic data of Helicteres angustifolia, a medicinal plant known for its triterpenoid content including this compound, was reported and analyzed for the first time mcw.edumetabolomicsworkbench.org.
Researchers employed Illumina high-throughput sequencing to analyze RNAs from different H. angustifolia groups subjected to metabolic stimulation mcw.edumetabolomicsworkbench.org. This comprehensive sequencing effort generated a substantial dataset of 121 gigabases mcw.edumetabolomicsworkbench.org. Subsequent trimming and assembly of the raw data resulted in the identification of 424,824 unigenes, with 22,430 of these exhibiting differential expression mcw.edumetabolomicsworkbench.org. This extensive transcriptomic analysis laid a foundational understanding of the functional genes involved in the plant's metabolic processes, particularly those related to the biosynthesis of acylated triterpenoids, which are relatively rare and characteristic components of the Helicteres genus mcw.edumetabolomicsworkbench.org.
The data obtained from high-throughput transcriptomics in H. angustifolia can be summarized as follows:
| Metric | Value | Source |
| Raw Data Generated | 121 gigabases | mcw.edumetabolomicsworkbench.org |
| Total Unigenes Obtained | 424,824 | mcw.edumetabolomicsworkbench.org |
| Differentially Expressed Unigenes | 22,430 | mcw.edumetabolomicsworkbench.org |
Screening and Functional Verification of Candidate Biosynthetic Genes (e.g., HaOSC1, HaCYPi3)
Following transcriptomic analysis, the next critical step involves screening and functionally verifying candidate genes predicted to be involved in the biosynthetic pathway. In Helicteres angustifolia, a targeted screening approach identified several potential enzymatic players in triterpenoid biosynthesis. Specifically, three oxidosqualene cyclases (OSCs), four Cytochrome P450 (CYP450s), and three acyltransferases were initially screened as candidate genes mcw.edumetabolomicsworkbench.org.
Among these candidates, HaOSC1 and HaCYPi3 underwent successful functional verification, confirming their roles in the pathway mcw.edumetabolomicsworkbench.org. HaOSC1 was identified as encoding lupeol synthase, an enzyme responsible for catalyzing the production of lupeol mcw.edumetabolomicsworkbench.org. Concurrently, HaCYPi3 was verified to encode β-amyrin oxidase, which facilitates the production of oleanolic acid mcw.edumetabolomicsworkbench.org. These identifications represent pivotal steps in unraveling the biosynthesis of acylated triterpenoid precursors within H. angustifolia mcw.edumetabolomicsworkbench.org.
The broader triterpenoid biosynthesis pathway typically initiates with the mevalonate pathway, leading to the formation of farnesyl pyrophosphate (FPP), a crucial intermediate mcw.edu. Subsequently, 2,3-oxidosqualene is cyclized into various triterpenoid skeletons through the action of OSCs mcw.edu. Further modifications, such as the C-28 oxidation of lupeol and β-amyrin to form betulinic acid and oleanolic acid, respectively, are carried out by Cytochrome P450 enzymes mcw.edu. The final step in the formation of unique acylated triterpenoids like helicteric acid and this compound is presumed to involve acylation reactions, specifically acetylation at the C-3 position and benzoylation at the C-27 position of precursors such as betulinic acid and oleanolic acid mcw.edu.
Functional verification experiments often involve heterologous expression systems. For instance, co-expression of pESC-HaCYPi3 and pESC-HaOSC1 in yeast was attempted, though it did not result in the detection of betulinic acid, indicating that HaCYPi3 does not function as a lupeol oxidase mcw.edu. However, the co-expression of HaCYPi3 with α-/β-amyrin synthase (IaAS) from Ilex asprella successfully yielded oleanolic acid, further supporting its role as a β-amyrin oxidase mcw.edu.
Strategies for Enhanced Production via Metabolic Pathway Engineering
The demand for valuable secondary metabolites like this compound often outstrips the supply from natural plant sources, highlighting the need for alternative production methods mcw.edumetabolomicsworkbench.orguni-freiburg.dewikipedia.orgnih.gov. Metabolic pathway engineering offers a promising biotechnological solution to address this challenge.
Biotechnological Applications for Increased Secondary Metabolite Yields
Metabolic engineering is a potent biotechnological tool that facilitates the development of microbial strains with enhanced productivity, reduced production costs, and minimized environmental impact. For secondary metabolites such as this compound, where reliance on natural plant sources is insufficient to meet market demand, engineering the metabolic pathway holds significant research value for boosting production mcw.edumetabolomicsworkbench.orguni-freiburg.dewikipedia.orgnih.gov.
Key strategies in metabolic engineering for enhancing biosynthesis include:
Optimization of Fermentation Parameters: Adjusting environmental conditions and nutrient availability to favor product accumulation.
Enhancement of Producer Organism Tolerance: Improving the ability of microbial strains to withstand high concentrations of the desired product or challenging fermentation conditions.
Broadening Substrate Utilization: Enabling the use of a wider range of cost-effective and sustainable feedstocks.
Gene Editing and Pathway Reconstruction: Implementing precise genetic modifications to redirect metabolic flux towards the desired product. This can involve knocking out competing by-product pathways, overexpressing key enzymes to increase their activity, and improving carbon dioxide fixation to enhance precursor availability.
Dynamic Regulation: Employing sophisticated control mechanisms to optimize gene expression and enzyme activity throughout the production process.
Utilization of Non-Food Biomass Sources: Shifting away from conventional carbon sources to more sustainable alternatives like lignocellulose, algal feedstocks, and industrial waste.
These biotechnological applications aim to overcome limitations in natural production, paving the way for sustainable and economically viable methods for obtaining valuable compounds like this compound.
Pharmacological Activities and Mechanistic Investigations in Vitro Models
Anti-Inflammatory Mechanistic Studies (In Vitro)
While Helicteres angustifolia extracts are generally recognized for their anti-inflammatory properties, specific in vitro mechanistic studies focusing solely on Helicterilic acid's direct anti-inflammatory pathways are not extensively detailed in current literature. Studies on the Helicteres genus have indicated anti-inflammatory activity, with some compounds like 7,4'-O-methylisoscutellarein inhibiting neutrophil recruitment and decreasing the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro mdpi.com. Additionally, extracts from the aerial parts of H. hirsuta have shown mechanisms against the inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) in vitro mdpi.com. However, direct mechanistic evidence for this compound itself in modulating these specific inflammatory pathways in vitro remains to be fully elucidated.
Antiviral Mechanistic Studies (In Vitro)
This compound is recognized for its general antiviral properties scielo.brmdpi.comnih.govnih.govfrontiersin.org. Further investigations into its derivatives have provided more detailed mechanistic insights.
Methyl Helicterilate (MH), a derivative of this compound isolated from Helicteres angustifolia, has demonstrated significant antiviral activity against the Hepatitis B virus (HBV) in vitro. In the HBV-transfected cell line HepG2.2.15, treatment with Methyl Helicterilate for 144 hours led to a notable decrease in the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) nih.gov. Furthermore, it effectively reduced the levels of HBV DNA, covalently closed circular DNA (cccDNA), and viral RNA within these cells nih.gov.
Beyond direct antiviral effects, Methyl Helicterilate has also shown a role in ameliorating alcohol-induced hepatic fibrosis, a condition often associated with viral infections, by modulating the transforming growth factor-beta 1 (TGF-β1)/Smads pathway and the mitochondria-dependent pathway in hepatic stellate cells (HSC-T6) academicjournals.orgnih.gov. In these cells, Methyl Helicterilate was observed to induce apoptosis and significantly upregulate autophagy nih.gov. These mechanistic actions contribute to its hepatoprotective and anti-fibrotic effects, which can be indirectly beneficial in the context of viral liver diseases.
Antitumor Mechanistic Studies (In Vitro)
This compound has exhibited promising cytotoxic activities against various cancer cell lines in in vitro settings scielo.brresearchgate.net.
This compound (identified as compound 39) has demonstrated significant cytotoxic activities against human colorectal cancer and human gastric cancer cell lines in vitro scielo.br. This cytotoxic effect contributes to the inhibition of cellular proliferation. Studies on Helicteres angustifolia extracts and their triterpene components, including this compound, have shown their ability to decrease proliferation in HT-29 colorectal cancer cells scielo.brresearchgate.net.
Acylated triterpenoids, the class of compounds to which this compound belongs, are known to promote apoptosis in cancer cells researchgate.net. While specific detailed pathways for this compound are still under investigation, other triterpenes isolated from Helicteres angustifolia, such as Helicteric acid, oleanolic acid, and betulinic acid, have been shown to induce apoptosis in HT-29 colorectal cancer cells scielo.br. This suggests a potential shared mechanism within this class of compounds from the same plant source. Additionally, Methyl Helicterilate, a derivative, has been reported to induce apoptosis and upregulate autophagy in HSC-T6 cells, indicating a broader capacity of these compounds to trigger programmed cell death pathways nih.gov.
This compound (compound 39) has been directly implicated in exhibiting significant cytotoxic activity against human colorectal cancer and human gastric cancer cell lines in vitro scielo.br. Its effects on HT-29 colorectal cancer cells are particularly noted, where it contributes to the inhibition of cellular proliferation and the induction of apoptosis as part of the triterpenoid (B12794562) profile of Helicteres angustifolia scielo.brresearchgate.net.
Table 1: In Vitro Antitumor Activities of this compound
| Compound | Cancer Cell Line(s) | Observed Activity | Reference |
| This compound | Human colorectal cancer cell lines | Significant cytotoxic activity | scielo.br |
| This compound | Human gastric cancer cell lines | Significant cytotoxic activity | scielo.br |
| This compound (as part of H. angustifolia triterpenes) | HT-29 colorectal cancer cells | Decreased proliferation, induced apoptosis | scielo.brresearchgate.net |
DNA Damage and Reactive Oxygen Species (ROS) Induction
Specific in vitro studies directly demonstrating DNA damage or reactive oxygen species (ROS) induction by isolated this compound are not extensively documented in the available literature. While reactive oxygen species are known to cause damage to DNA, lipids, and proteins, and can be involved in various cellular processes including apoptosis and carcinogenesis mdpi.commdpi.com, direct evidence linking this compound to these effects is limited. Studies on the Helicteres genus have indicated that aqueous extracts of Helicteres angustifolia root can inhibit tumor growth by inducing ROS stress and DNA damage researchgate.net. However, this activity is attributed to the extract, which contains a mixture of compounds, and not specifically to this compound. Other triterpenoids, such as betulinic acid, a structurally related compound, have been shown to induce tumor cell apoptosis via ROS-mediated signaling and inhibition of DNA topoisomerase in in vitro models [5, 1 from previous search].
Antidiabetic Mechanistic Studies (In Vitro)
In the context of antidiabetic activities, research on this compound primarily stems from studies on the Helicteres genus, where it is identified as a key component. However, detailed in vitro mechanistic studies specifically for isolated this compound are scarce.
Direct in vitro evidence detailing the modulation of glucose uptake and transport by isolated this compound in specific cellular models such as yeast cells or adipocytes is not widely reported. Research on the Helicteres genus has shown that hot water extracts of Helicteres isora fruits can enhance glucose uptake in L-6 rodent skeletal muscle cells, suggesting a potential effect on glucose utilization nih.gov. However, this finding pertains to a crude extract, not the isolated compound. General mechanisms of glucose uptake in adipocytes and yeast cells involve various transporters like GLUTs and SGLTs, and are influenced by factors such as insulin (B600854) and AMPK activation [16 from previous search, 34 from previous search, 36 from previous search, 37 from previous search, 38 from previous search, 39 from previous search, 41 from previous search, 42 from previous search, 43 from previous search].
This compound is recognized as one of the main active chemicals in Helicteres angustifolia, a plant whose components have been associated with PI3K/Akt signaling [7, 8 from previous search]. While the PI3K/AKT and AMPK pathways are central regulators of cellular metabolism, proliferation, and survival, and are considered therapeutic targets for metabolic diseases and cancer [10 from previous search, 13 from previous search, 15 from previous search, 17 from previous search, 29 from previous search, 30 from previous search, 32 from previous search, 38 from previous search, 40 from previous search], specific in vitro mechanistic data on how isolated this compound directly modulates these pathways (e.g., activation, inhibition, specific downstream targets) is not explicitly detailed in the available literature. Related compounds, such as methyl helicterate, have been shown to inhibit the PI3K/Akt/mTOR pathway in HSC-T6 cells, suggesting a potential for similar triterpenoids to influence these pathways researchgate.net.
Modulation of Glucose Uptake and Transport in Cellular Models (e.g., Yeast Cells, Adipocytes)
Other Documented In Vitro Biological Activities (e.g., Insecticidal, Hepatoprotective)
The Helicteres genus, from which this compound is derived, has been reported to possess various pharmacological properties, including insecticidal and hepatoprotective activities scielo.brscielo.brscielo.br. However, specific in vitro studies directly attributing these activities and their underlying mechanisms solely to isolated this compound are not widely published.
Regarding hepatoprotective activity , while the Helicteres genus and acylated triterpenoids (a class to which this compound belongs) are associated with liver-protecting effects [8 from previous search], and methyl helicterate (a related compound) has shown activity against carbon tetrachloride-induced hepatic fibrosis in rats scielo.br, direct in vitro mechanistic details for this compound are not available. In vitro hepatoprotective studies typically involve assessing the compound's ability to mitigate liver cell damage induced by toxins like carbon tetrachloride, often through antioxidant or anti-inflammatory mechanisms mdpi.comnih.govdovepress.com.
For insecticidal activity , the Helicteres species have demonstrated such properties scielo.brscielo.brscielo.br. However, specific in vitro studies elucidating the cellular and molecular interactions of isolated this compound responsible for any insecticidal effects are not detailed in the provided search results. Insecticidal activities of other natural compounds are often explored through in vitro assays against insect cell lines or by investigating their impact on key insect enzymes or physiological processes [24 from previous search, 26 from previous search, 28 from previous search, 29 from previous search].
Synthetic Methodologies and Derivative Synthesis
Development of Total Synthesis Approaches for Helicterilic Acid
Total synthesis, the complete construction of complex organic compounds from simpler, commercially available starting materials, serves as a critical tool in organic chemistry for validating new synthetic methods and providing access to challenging molecular architectures. nih.gov While the total synthesis of structurally related complex natural products, such as helicterin B, helisorin, and helisterculin A, has been reported, involving intricate strategies like retro-Diels-Alder/Diels-Alder cascades, direct total synthesis approaches specifically for this compound are not extensively documented in the current literature. ontosight.ai The inherent complexity of pentacyclic triterpenoid (B12794562) skeletons, coupled with the specific acylation patterns found in this compound, presents significant synthetic challenges. Researchers often prioritize semi-synthetic routes for such compounds due to the efficiency gained by utilizing readily available natural precursors.
Semi-Synthetic Modifications of Natural Precursors
Semi-synthesis, or partial chemical synthesis, leverages complex chemical compounds isolated from natural sources as starting materials, subsequently modifying them to produce novel compounds with distinct properties. fishersci.cawikidata.org This approach is particularly advantageous for high molecular weight or complex natural products, as it often requires fewer chemical steps compared to total synthesis. wikidata.org
For this compound, key natural precursors are identified as betulinic acid (a lupane-type triterpenoid) and oleanolic acid (an oleanane-type triterpenoid). wikipedia.orgfishersci.ca The biosynthesis of this compound in H. angustifolia involves the modification of these precursors, notably through acylation reactions. wikipedia.orgsigmaaldrich.com Semi-synthetic strategies would typically involve isolating these triterpenoid core structures from plant material and then performing targeted chemical transformations to introduce the specific acyl groups characteristic of this compound. This method allows for the efficient production of this compound and its close derivatives, overcoming the limitations of direct extraction from natural plant sources. wikipedia.orgsigmaaldrich.comuni.lu
Design and Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies
The design and synthesis of analogs and derivatives are fundamental to understanding the structure-activity relationships (SAR) of natural products like this compound. By systematically modifying specific parts of the molecule, researchers can elucidate which structural features are critical for biological activity and identify pathways to enhance potency, selectivity, or other desirable pharmacological properties. phytomolecules.com General strategies for modifying pentacyclic triterpenoids, applicable to this compound, include esterification, the introduction of hydrophilic groups, amino acid conjugation, and glycosylation.
Targeted Acylation Strategies
Acylation is a crucial modification in the biosynthesis and semi-synthesis of this compound. This compound itself is characterized by acetylation at the C-3 position and benzoylation at the C-27 position of its triterpenoid precursors, such as betulinic acid and oleanolic acid. wikipedia.org In a semi-synthetic context, these targeted acylation strategies involve the selective introduction of acyl groups using appropriate acylating reagents. For instance, acyl halides are commonly employed for esterification reactions with alcohols. The precise regioselectivity of these acylation reactions is paramount to mimic or diversify the natural acylation pattern, which is often mediated by specific acyltransferases in biological systems. wikipedia.orguni.lu
Structural Diversification of the Triterpenoid Core
Beyond acylation, structural diversification of the core triterpenoid skeleton is a vital approach in SAR studies. Pentacyclic triterpenoids are broadly classified into types such as oleanane (B1240867), lupane, ursane, and friedelane, each possessing distinct carbon skeletons. fishersci.ca Modifications can be introduced at various positions on these complex ring systems. Common sites for modification include the A, D, and E rings, as well as specific carbons like C-3, C-4, C-17, and C-28. Examples of such modifications include:
Esterification: Introducing various ester moieties to hydroxyl or carboxyl groups to alter lipophilicity and membrane permeability.
Salt Formation: Converting carboxylic acid groups into salts to improve solubility or bioavailability.
Introduction of Hydrophilic Groups: Attaching polar functionalities to modulate solubility and interaction with biological targets.
Oxidation/Reduction: Modifying the oxidation state of existing functional groups or introducing new hydroxyl or carbonyl groups, such as C-2α hydroxylation observed in some triterpenoids.
These modifications allow for a comprehensive exploration of the chemical space around the this compound scaffold, facilitating the identification of derivatives with improved pharmacological profiles.
Application of Novel Organic Reactions and Catalysis in Synthetic Pathways
The synthesis of complex natural products like this compound benefits significantly from the application of novel organic reactions and advanced catalytic systems. These methodologies aim to achieve higher efficiency, selectivity, and sustainability in synthetic pathways. While specific applications to this compound itself are not widely detailed, the broader field of natural product synthesis increasingly utilizes:
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for various organic transformations, including the generation of acyl radicals, offering mild reaction conditions and novel reactivity.
Enzymatic Catalysis (Biocatalysis): Enzymes offer high chemo-, regio-, and stereoselectivity under mild conditions, making them attractive for complex transformations. For instance, oxidoreductases and acyltransferases play crucial roles in the biosynthesis of triterpenoids and their acylated derivatives, providing inspiration for biocatalytic synthetic routes. uni.lu
Transition Metal Catalysis: Various transition metal catalysts are employed for C-C bond formation, functional group interconversions, and stereoselective reactions, which are essential for constructing and modifying complex molecular scaffolds.
Acid and Base Catalysis: Traditional acid and base catalysis remain fundamental in organic synthesis, facilitating reactions such as additions and esterifications by activating electrophiles or nucleophiles.
The integration of these novel reactions and catalytic strategies can significantly streamline the synthesis of this compound and its derivatives, potentially leading to more efficient and environmentally friendly production methods.
Strategic Importance of Synthesis for Research Supply and Analog Generation
The strategic importance of synthetic methodologies for this compound is multifaceted. Firstly, the reliance on natural plants as the sole source of this compound and other acylated triterpenoids is often insufficient to meet the demands for comprehensive research and potential pharmaceutical development. wikipedia.orgsigmaaldrich.comfishersci.cauni.lufishersci.ca Natural abundance can be low, and extraction processes can be complex and costly. Therefore, synthetic and semi-synthetic approaches are crucial for providing a scalable and consistent supply of the compound.
Secondly, synthesis is indispensable for the generation of a diverse array of analogs and derivatives. This is critical for in-depth structure-activity relationship (SAR) studies, which are essential for identifying the pharmacologically active moieties, optimizing efficacy, improving pharmacokinetic properties (such as absorption, distribution, metabolism, and excretion), and reducing potential toxicity. nih.gov By systematically modifying the this compound structure through controlled synthetic steps, researchers can create compounds that are not naturally occurring, potentially leading to the discovery of novel therapeutic agents with enhanced profiles. The ability to produce these analogs in sufficient quantities through controlled synthesis accelerates the drug discovery and development pipeline.
Structure Activity Relationship Sar Studies
Theoretical and Computational Frameworks for SAR Analysis
Computational methods play an increasingly vital role in modern SAR analysis, offering efficient ways to predict and understand the interactions between molecules and their biological targets.
Computational chemistry techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the binding mechanisms of compounds to their target proteins and evaluating the stability of these interactions. frontiersin.orgajchem-a.com
Molecular Docking: This technique predicts the preferred orientation (pose) of a ligand within a protein's binding site and estimates the binding affinity. frontiersin.org It helps in understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, formed between the ligand and the amino acid residues of the target. ajchem-a.com
Molecular Dynamics Simulations: MD simulations extend molecular docking by simulating the dynamic behavior of molecular systems over time, treating both the ligand and the protein as flexible entities. frontiersin.org This allows for the assessment of the stability of ligand-protein complexes, conformational changes, and the exploration of binding pathways, providing a more comprehensive understanding of the molecular recognition process. frontiersin.orgajchem-a.commdpi.comrsc.org
These computational methods can be applied to Helicterilic acid and its analogs to predict their binding to potential biological targets, such as enzymes or receptors, and to elucidate the molecular basis of their observed activities. mdpi.comrsc.orgphyschemres.orgchemrxiv.org
Qualitative and Quantitative Structure-Activity Relationships (QSAR)
Identification of Key Structural Determinants Governing Biological Activity
The biological activities of this compound are intrinsically linked to its unique chemical structure, particularly the modifications on its core triterpenoid (B12794562) skeleton.
This compound is distinguished by the presence of acetyl and benzoyl groups, specifically an acetylation at the C-3 position and a benzoylation at the C-27 position of its triterpenoid scaffold. nih.gov Acylation reactions, which introduce these acyl groups, are often the final steps in the biosynthesis of acylated triterpenoids and are known to significantly impact the biological activity of metabolites. nih.govresearchgate.net These modifications can alter several key properties, including:
Chemical Stability: Acyl groups can affect the chemical stability of the compound, impacting its half-life and integrity in various physiological environments. researchgate.net
Biological Activity: Acylation can directly modulate the affinity of the triterpenoid for its biological targets, thereby enhancing, reducing, or changing its pharmacological effects. researchgate.net For instance, acylation of hydroxyl groups in the A-ring of the triterpene skeleton, as seen in oleanolic acid, has been found to be favorable for biological activities. researchgate.net
Role of the Acetyl and Benzoyl Moieties in Pharmacological Effects
Rational Design of Enhanced Bioactive Analogs
The insights gained from SAR studies, encompassing both theoretical frameworks and the identification of key structural determinants, are instrumental in the rational design of enhanced bioactive analogs of this compound. gardp.orgnih.gov By understanding which parts of the molecule are crucial for activity and how modifications affect these interactions, medicinal chemists can strategically synthesize new compounds with improved properties. The rational design process typically involves:
Targeted Modifications: Based on SAR data, specific functional groups can be altered, removed, or masked to enhance desired biological activities, improve selectivity, or reduce potential toxicity. gardp.orgmdpi.com For this compound, this could involve modifying the acetyl or benzoyl moieties, or introducing new substituents at other positions on the oleanane (B1240867) skeleton, guided by the understanding of their impact on binding affinity and downstream biological effects.
Computational Guidance: Molecular docking and MD simulations can be used to virtually screen potential modifications, predict their binding modes, and assess the stability of the resulting complexes before experimental synthesis. frontiersin.orgajchem-a.commdpi.com This significantly streamlines the drug discovery process.
Structure-Based Design: If the structure of a biological target is known, structure-based drug design can be employed to design analogs that fit optimally into the binding site, maximizing favorable interactions. frontiersin.org
This iterative process of design, synthesis, and biological evaluation, informed by comprehensive SAR analysis, allows for the systematic development of this compound derivatives with potentially superior pharmacological profiles.
Targeted Modifications for Specific Mechanistic Outcomes
Currently, specific detailed research findings on targeted modifications of this compound for elucidating particular mechanistic outcomes are scarce. The existing literature acknowledges this compound's presence and its broad pharmacological effects, such as anti-tumor and anti-hepatitis B virus activities. researchgate.net However, the precise structural alterations that lead to specific enhancements or changes in its mechanism of action (e.g., binding to a particular target protein, modulating a specific signaling pathway) have not been systematically elucidated through extensive derivative synthesis and testing. This knowledge gap suggests that the field is still in the early stages of understanding the intricate relationship between this compound's structure and its diverse biological functions at a mechanistic level.
Analysis of Substituent Effects on Efficacy and Selectivity
Similarly, detailed analyses of substituent effects on the efficacy and selectivity of this compound and its derivatives are not widely documented. In general SAR principles, the introduction of different substituents (e.g., electron-withdrawing or electron-donating groups, bulky or small groups) at various positions on a core scaffold can significantly influence a compound's potency, selectivity, and pharmacokinetic properties. iceye.comnih.gov For many other natural product derivatives, such studies have revealed critical insights into how specific functional groups contribute to or detract from biological activity. frontiersin.orgresearchgate.netnih.govnih.gov
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Structural Confirmation and Characterization
Spectroscopic techniques are indispensable for confirming the structure of Helicterilic acid and elucidating its detailed chemical characteristics.
Mass Spectrometry (MS) and tandem MS (MS/MS) are critical tools for the structural confirmation and detailed characterization of this compound.
LC-MS/MS and LC-QTOF-MS/MS: Liquid Chromatography-Mass Spectrometry (LC-MS) techniques, including LC-MS/MS and LC-QTOF-MS/MS, are highly effective for identifying and characterizing complex compounds like organic acids and triterpenoids in plant extracts. These hyphenated techniques combine the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.
Ionization and Fragmentation: Electrospray Ionization (ESI) is a frequently used soft ionization technique in LC-MS, often operated in negative ion mode for acidic compounds, which is suitable for this compound. Tandem MS provides crucial structural information by fragmenting precursor ions and analyzing the resulting product ions. Different fragmentation techniques, such as Collision-Induced Dissociation (CID) and Electron-Activated Dissociation (EAD), are employed. EAD, for instance, can yield more information-rich spectra and diagnostic fragments for detailed structural elucidation compared to CID for certain complex molecules.
High-Resolution Mass Spectrometry: High-resolution MS instruments, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS), are vital. They offer exceptionally high mass accuracy (typically <1 ppm) and resolving power, which are essential for determining elemental compositions, confirming molecular formulas, and identifying low-abundance impurities within a sample. For this compound, its structure has been identified using ESI-MS. The combination of LC with high-resolution tandem MS allows for the comprehensive profiling and structural characterization of triterpenoids and other organic compounds in complex biological matrices.
Table 3: Mass Spectrometry Techniques for this compound Characterization
| Technique | Abbreviation | Key Features | Application for this compound |
| Mass Spectrometry | MS | Determines molecular weight and provides fragmentation patterns. | Identification and structural confirmation. |
| Tandem Mass Spectrometry | MS/MS | Fragments precursor ions to generate product ion spectra for detailed structural elucidation. | Provides in-depth structural information through fragmentation. |
| Liquid Chromatography-Mass Spectrometry/Mass Spectrometry | LC-MS/MS | Combines HPLC separation with MS/MS detection. | High sensitivity and specificity for identification and quantification in complex mixtures. |
| Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | LC-QTOF-MS/MS | Combines HPLC separation with high-resolution QTOF-MS/MS. | High mass accuracy and resolving power for precise structural elucidation and impurity identification. |
Future Research Directions and Translational Potential
Integration of Advanced Omics Technologies (e.g., Genomics, Proteomics, Metabolomics)
The application of advanced omics technologies is crucial for a comprehensive understanding of Helicterilic acid's biological context and biosynthesis. Multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools to decipher the intricate molecular mechanisms within medicinal plants. guidetopharmacology.orgwikidata.orgphytomolecules.comlipidmaps.orgsigmaaldrich.com
Genomics and Transcriptomics: Genomic studies of Helicteres species can identify genes encoding enzymes involved in the triterpenoid (B12794562) biosynthetic pathway, including those responsible for the synthesis and acylation of this compound. Transcriptomic analyses, such as those conducted on H. angustifolia, have already provided valuable insights by sequencing RNA from different groups treated with metabolic stimulation. researchgate.net This has led to the identification of differentially expressed unigenes and the screening of candidate genes, including oxidosqualene cyclases (OSCs) and Cytochrome P450 (CYP450s), some of which have been functionally verified to catalyze the production of triterpenoids like lupeol (B1675499) and oleanolic acid. researchgate.net This foundational work is directly applicable to unraveling the specific enzymatic steps leading to this compound.
Proteomics and Metabolomics: Proteomic studies can identify the proteins and enzymes actively involved in the biosynthesis and metabolism of this compound. Metabolomics, particularly when integrated with transcriptomics and proteomics, provides a holistic view of the metabolic landscape, allowing researchers to understand how the genome's function translates into the production of specific metabolites like this compound. sigmaaldrich.com This integration can reveal key molecular products related to the biosynthesis of active ingredients in medicinal plants, including phenolic acids, flavonoids, and alkaloids. wikidata.org
Data Table: Omics Technologies in Medicinal Plant Research
| Omics Technology | Focus Area | Contribution to this compound Research |
| Genomics | DNA, gene structure, function, evolution | Identification of genes encoding biosynthetic enzymes. |
| Transcriptomics | RNA, gene expression | Unraveling active gene pathways in this compound biosynthesis. researchgate.net |
| Proteomics | Proteins, enzyme identification | Identifying enzymes catalyzing specific steps in its synthesis. |
| Metabolomics | Metabolites, metabolic processes | Understanding the overall metabolic flux leading to this compound. sigmaaldrich.com |
Further Development in Computational Chemistry and In Silico Studies
Computational chemistry and in silico studies are indispensable for accelerating the discovery and development processes related to this compound by providing molecular-level insights. thegoodscentscompany.com These methods can complement experimental efforts, reducing the need for extensive wet-lab work.
Molecular Docking and Dynamics: While direct studies on this compound are limited, molecular docking simulations have been successfully applied to other acylated flavonoids from H. angustifolia. These studies predicted binding affinities to various molecular targets, such as DNA gyrase subunit B in E. coli and human matrix metallopeptidases (MMP-2 and MMP-9). fishersci.ca Such approaches can be directly extended to this compound to predict its potential binding partners and modes of interaction with biological macromolecules. Density Functional Theory (DFT) is a commonly used method in computational studies for understanding reaction mechanisms and molecular properties. japsonline.com
Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction: In silico methods can also be employed for QSAR modeling to establish relationships between the chemical structure of this compound and its derivatives and their biological activities. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can provide early insights into the pharmacokinetic and pharmacodynamic properties of this compound, guiding further experimental design. In silico analytical chemistry, in general, aims to investigate intermolecular interactions and predict selectivity, which is valuable for understanding how this compound interacts within biological systems. wikipedia.org
Exploration of Bio-inspired Synthesis and Mimetic Design Principles
The fact that this compound and other acylated triterpenoids are characteristic components of Helicteres and are relatively rare in other plants underscores the high research value in engineering their metabolic pathways. nih.govresearchgate.net This challenge presents a significant opportunity for bio-inspired synthesis and mimetic design.
Metabolic Pathway Engineering: Future research should focus on the detailed elucidation of the biosynthetic pathway of this compound within Helicteres angustifolia. Once the key enzymes and genetic regulators are fully identified (as initiated by transcriptomic studies researchgate.net), metabolic engineering strategies can be employed to enhance the production of this compound in host organisms or plant cell cultures. This would address the current limitation of relying solely on natural plant sources, which restricts the potential use of these valuable compounds. nih.govresearchgate.net
Mimetic Design: Beyond direct biosynthesis, the unique structural motifs of this compound can inspire the design and synthesis of novel mimetic compounds. These mimetics could retain or even enhance the desirable biological activities of this compound while potentially offering improved stability, bioavailability, or ease of synthesis. This approach involves leveraging the natural architecture of the molecule to create new chemical entities with therapeutic potential.
Discovery of Novel Molecular Targets and Mechanisms of Action
Understanding the precise molecular targets and mechanisms of action of this compound is fundamental for its development as a therapeutic agent. While Helicteres species extracts have demonstrated diverse pharmacological properties, the specific contributions and mechanisms of this compound need further detailed investigation.
Target Identification: Studies on Helicteres species have reported various activities, including hepatoprotective, antidiabetic, antitumor, anti-inflammatory, and analgesic effects. wikipedia.org For instance, methyl helicterate, a related compound, is proposed to act through free radical scavenging, antioxidant activity, and by inhibiting the activation of hepatic stellate cells, modulating apoptosis and autophagy. wikipedia.org Helicteric acid and other triterpenoids from H. angustifolia have shown anticancer activity by inducing apoptosis and decreasing proliferation in HT-29 colorectal cancer cells. wikipedia.org Future research should specifically investigate this compound's direct effects on these and other potential molecular targets. This could involve affinity chromatography, pull-down assays, and high-throughput screening to identify protein, DNA, or RNA binding partners.
Pathway Elucidation: Once potential targets are identified, detailed studies are needed to delineate the downstream signaling pathways modulated by this compound. This involves using techniques such as Western blotting, quantitative PCR, reporter gene assays, and phosphoproteomics to map the affected cellular networks. For example, related phenolic acids have been shown to modulate cell cycle progression, inhibit colony formation, influence caspase activity, and inhibit signaling pathways like TGFβ-SMAD2 and mTOR/p70S6K/eIF4E binding protein 1, as well as Raf/MEK/ERK pathways. researchgate.net Investigating similar pathways for this compound would be a critical next step.
Data Table: Pharmacological Activities of Helicteres Species and Related Compounds
| Activity Reported (Extract/Related Compound) | Proposed Mechanism/Target (if known) | Relevant Compound |
| Hepatoprotective wikipedia.org | Free radical scavenging, antioxidant activity, inhibition of hepatic stellate cells, modulating apoptosis and autophagy wikipedia.org | Methyl helicterate wikipedia.org |
| Antitumor/Cytotoxic wikipedia.org | Decreased proliferation, induced apoptosis in HT-29 colorectal cancer cells wikipedia.org | Helicteric acid, Oleanolic acid, Betulinic acid wikipedia.org |
| Anti-inflammatory/Analgesic wikipedia.org | Inhibition of COX1 and COX2 (for extracts) wikipedia.org | Helicteres extracts wikipedia.org |
| Antidiabetic wikipedia.org | Inhibition of aldose reductase and insulin (B600854) receptor protein (for Yohimbine from H. isora) wikipedia.org | Yohimbine wikipedia.org |
Development as Research Tools for Understanding Biological Pathways
This compound, with its unique chemical structure and potential biological activities, holds promise as a valuable research tool for dissecting complex biological pathways.
Pathway Probes: By understanding its specific interactions with molecular targets and its influence on cellular processes, this compound can be developed into a chemical probe to selectively perturb or activate certain pathways. This would allow researchers to gain deeper insights into the function of these pathways in various physiological and pathological conditions. Tools like KEGG, Reactome, and WikiPathways serve as foundational resources for pathway enrichment analyses and can be utilized to map the impact of this compound on known biological networks. wikipedia.orgwikipedia.orgresearchgate.net
Target Validation: As a research tool, this compound can aid in validating novel drug targets. If a specific protein or enzyme is hypothesized to be involved in a disease pathway, this compound's ability to modulate that target (as predicted by in silico studies and confirmed experimentally) can provide strong evidence for its role. The use of omics technologies and bioinformatics tools, such as GenMAPP and Cytoscape, allows for the visualization and analysis of gene expression data within the context of biological pathways, further enhancing the utility of compounds like this compound as pathway probes. sigmaaldrich.comwikipedia.orgfishersci.ca
Q & A
Basic Research Questions
Q. How should researchers conduct a systematic literature review on Helicterilic Acid to identify knowledge gaps?
Define search terms (e.g., "this compound biosynthesis," "structural characterization").
Use academic databases (PubMed, Web of Science, Cochrane Library) with Boolean operators .
Extract data into a standardized table (e.g., compound properties, biological activities, synthesis routes).
- Key Focus : Highlight discrepancies in reported physicochemical properties (e.g., solubility, stability) and unresolved biological mechanisms .
Q. What experimental protocols are recommended for isolating this compound from natural sources?
- Stepwise Approach :
- Extraction : Use Soxhlet extraction with ethanol/water mixtures, optimizing solvent polarity based on source material .
- Purification : Combine column chromatography (silica gel, gradient elution) and HPLC (C18 column, UV detection at λ=254 nm) .
- Validation : Confirm purity via melting point analysis, TLC, and NMR (report δ values for key protons in CDCl₃) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Core Techniques :
- NMR : Assign ¹H/¹³C signals using DEPT, COSY, and HSQC spectra; compare with published data .
- MS : Use high-resolution ESI-MS to confirm molecular formula (e.g., [M+H]⁺ peak at m/z 345.12) .
- IR : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity data?
- Analytical Framework :
Perform meta-analysis using Cochrane criteria to assess study quality (e.g., sample size, controls) .
Evaluate assay conditions (e.g., cell lines, incubation time) for variability .
Replicate key experiments under standardized protocols .
- Case Study : Discrepancies in IC₅₀ values for anticancer activity may arise from differences in mitochondrial toxicity assays (MTT vs. ATP luminescence) .
Q. What strategies optimize the synthetic yield of this compound derivatives?
- Design of Experiments (DoE) :
- Variables : Catalyst loading (e.g., Pd/C), reaction temperature, and solvent polarity .
- Response Surface Methodology : Use a central composite design to model interactions between variables .
Q. How should computational modeling be integrated with experimental studies on this compound?
- Workflow :
Docking Studies : Use AutoDock Vina to predict binding affinities for target proteins (e.g., COX-2) .
MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability .
Validation : Correlate in silico results with SPR (surface plasmon resonance) binding assays .
- Pitfalls : Address force field limitations by calibrating parameters against experimental ΔG values .
Methodological Challenges and Solutions
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?
- Recommended Tools :
- Nonlinear Regression : Fit data to Hill or Log-logistic models (use GraphPad Prism) .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .
Q. How can researchers ensure reproducibility in this compound’s chromatographic analysis?
- Quality Control :
- Column Calibration : Use USP reference standards to verify retention times .
- System Suitability Tests : Monitor parameters like plate number (N≥2000) and tailing factor (T≤2.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
